molecular formula C6H7NO4 B12882423 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid

2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid

Cat. No.: B12882423
M. Wt: 157.12 g/mol
InChI Key: FCLBCXJMVBRZGR-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .

Scientific Research Applications

2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and other bioactive agents.

    Medicine: Isoxazole derivatives are being explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivities. For example, some derivatives may inhibit enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

What sets 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group and the acetic acid moiety can affect how the compound interacts with biological targets and undergoes chemical transformations .

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetic acid

InChI

InChI=1S/C6H7NO4/c1-3-4(2-5(8)9)6(10)7-11-3/h2H2,1H3,(H,7,10)(H,8,9)

InChI Key

FCLBCXJMVBRZGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)CC(=O)O

Origin of Product

United States

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